5-Amino-4,6-dihydroxypyrimidine
Overview
Description
Synthesis Analysis
5-Amino-4,6-dihydroxypyrimidine and its derivatives can be synthesized through a modified condensation process, involving monosubstituted malonic acid diesters and guanidine in the presence of sodium ethoxide. An optimized procedure using Vilsmeier–Haack–Arnold reagent allows for the conversion of 2-amino-4,6-dihydroxypyrimidine analogs to 5-substituted derivatives in high yields (Jansa et al., 2014).
Molecular Structure Analysis
The molecular structure of 5-Amino-4,6-dihydroxypyrimidine derivatives exhibits interesting features, such as polarized molecular-electronic structures leading to extensive charge-assisted hydrogen bonding. These features are critical in determining the intermolecular interactions and the resulting supramolecular structures (Quesada et al., 2004).
Chemical Reactions and Properties
5-Amino-4,6-dihydroxypyrimidine undergoes various chemical reactions, including hydrazinolysis, which leads to the formation of different derivatives depending on the substituents and reaction conditions. These reactions are crucial for the synthesis of compounds with potential biological activities (Dickinson & Jacobsen, 1975).
Physical Properties Analysis
The physical properties of 5-Amino-4,6-dihydroxypyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. For instance, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate was characterized, highlighting the importance of hydrogen bonds in forming a three-dimensional network structure (Wang, 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are critical for understanding and applying 5-Amino-4,6-dihydroxypyrimidine in synthetic chemistry and drug design. Studies have explored its reactivity, highlighting its potential in synthesizing biologically active compounds (Gupta et al., 2014).
Scientific Research Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
5-Amino-4,6-dihydroxypyrimidine derivatives have been studied for their potential anti-inflammatory effects . These compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The synthesis of these derivatives involves a series of chemical reactions, including the use of the Vilsmeier–Haack–Arnold reagent . The compounds were then evaluated in mouse peritoneal cells using the in vitro nitric oxide (NO) assay .
Antimicrobial Applications
Specific Scientific Field
Summary of the Application
5-Amino-4,6-dihydroxypyrimidine is used as an intermediate in the production of antimicrobial guanylsulfonamides .
Results or Outcomes
Diuretic Applications
Specific Scientific Field
Summary of the Application
5-Amino-4,6-dihydroxypyrimidine derivatives have been used in the production of diuretic agents .
Results or Outcomes
Inhibition of Nitric Oxide Production
Specific Scientific Field
Immunology and Medicinal Chemistry
Summary of the Application
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines have been found to inhibit immune-activated nitric oxide production .
Methods of Application or Experimental Procedures
The compounds were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The in vitro nitric oxide (NO) assay was used to evaluate the compounds in mouse peritoneal cells .
Results or Outcomes
Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production . The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC 50 of 2 µM .
Pesticide Intermediates
Specific Scientific Field
Summary of the Application
2-amino-4,6-dimethoxypyrimidine (ADM) is a derivative of 5-Amino-4,6-dihydroxypyrimidine and is one of the most important pesticide intermediates . It has been widely used for the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .
Results or Outcomes
Antiviral Applications
Specific Scientific Field
Virology and Medicinal Chemistry
Summary of the Application
2-Amino-4,6-dichloropyrimidine, a derivative of 5-Amino-4,6-dihydroxypyrimidine, has been found to inhibit the replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups . It has been reported that maturation of viral particles was prevented as viral proteins synthesized in the presence of this compound were not assembled into new virions .
Methods of Application or Experimental Procedures
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .
Results or Outcomes
Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production . The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC 50 of 2 µM (higher activity than the most potent reference compound) while the IC 50 s of other derivatives were within the range of 9–36 µM .
Safety And Hazards
Future Directions
The future directions of 5-Amino-4,6-dihydroxypyrimidine research could involve further exploration of its anti-inflammatory effects and its potential as an antiviral drug . More research is needed to fully understand its mechanism of action and to develop new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
5-amino-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-3(8)6-1-7-4(2)9/h1H,5H2,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHPWCZPESTMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303735 | |
Record name | 5-Amino-4,6-dihydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4,6-dihydroxypyrimidine | |
CAS RN |
69340-97-2 | |
Record name | 5-Amino-6-hydroxy-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69340-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 160797 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069340972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 69340-97-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-4,6-dihydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4(3H)-Pyrimidinone, 5-amino-6-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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